molecular formula C8H17NO B2533031 [(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol CAS No. 1932812-76-4

[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol

Cat. No.: B2533031
CAS No.: 1932812-76-4
M. Wt: 143.23
InChI Key: OSXDCLGDMCJAAR-HTQZYQBOSA-N
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Description

[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol is a chemical compound with a complex structure that has garnered interest in various scientific fields.

Preparation Methods

The synthesis of [(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol typically involves several steps. One common method includes the reaction of cyclopentanone with dimethylamine under specific conditions to form the intermediate compound. This intermediate is then reduced using a suitable reducing agent to yield this compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol can be compared with other similar compounds, such as:

    [(1S,2R)-2-(Dimethylamino)cyclopropyl]methanol: This compound has a similar structure but with a cyclopropyl ring instead of a cyclopentyl ring, leading to different chemical properties and reactivity.

    [(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol: This compound features a cyclohexyl ring, which affects its steric and electronic properties compared to the cyclopentyl analog.

The uniqueness of this compound lies in its specific ring structure and the presence of the dimethylamino group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(1S,2R)-2-(dimethylamino)cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)8-5-3-4-7(8)6-10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXDCLGDMCJAAR-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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